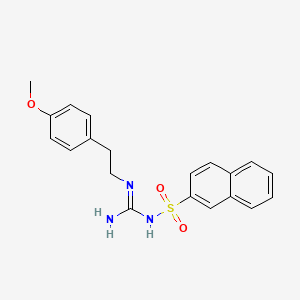
N-(N-(4-甲氧基苯乙基)氨基甲酰基)萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered interest due to its varied biological activities and potential therapeutic applications.
科学研究应用
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been studied for its potential therapeutic uses due to its varied biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the reaction of 4-methoxyphenethylamine with naphthalene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce sulfinamide or sulfenamide derivatives.
作用机制
The mechanism by which N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to modulate enzyme activity and receptor interactions, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Sulfamethazine: A sulfonamide drug used in veterinary medicine.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide is unique due to its specific structural features, such as the methoxyphenethyl and naphthalene-2-sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-18-9-6-15(7-10-18)12-13-22-20(21)23-27(24,25)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14H,12-13H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPIMYAKQRAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














